molecular formula C21H18F2N4O B2920534 3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922561-53-3

3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

Cat. No. B2920534
CAS RN: 922561-53-3
M. Wt: 380.399
InChI Key: JFZBEBIWDGXYBY-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups and structural features . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact method would depend on the desired properties and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolidine ring is known to contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring and the amide group could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity and the pyrrolidine ring could influence its shape and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Histone Deacetylase Inhibition for Anticancer Therapy : One study outlines the discovery and development of a compound structurally related to 3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide, demonstrating its role as a selective histone deacetylase (HDAC) inhibitor. This compound, MGCD0103, shows promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia : Another study focuses on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia (CML). This research identifies the main metabolic pathways of Flumatinib in humans, providing insights into its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Chemical Synthesis and Functional Materials

Metal-Assisted Electrocyclic Reactions : Research into metal-assisted electrocyclic reactions of CN–NC–CN systems reveals the synthesis of novel compounds through the interaction with metal complexes. This study showcases the versatility of pyridazine-based compounds in synthesizing complex structures with potential applications in material science and coordination chemistry (Pal et al., 2000).

Synthesis of Polyimides with Trifluoromethyl-Substituted Benzene : This research highlights the synthesis of new aromatic diamines and polyimides featuring a trifluoromethyl group, indicating improved solubility and thermal stability. Such materials are critical for advancing polymer science, offering potential applications in electronics and aerospace industries (Liu et al., 2002).

C-H Borylation of Benzamides and Pyridines : A study on the meta-selective C-H borylation of benzamides using an iridium catalyst demonstrates innovative approaches to selectively functionalize molecules for further chemical transformations. This method opens up new avenues for synthesizing complex organic molecules with high precision (Yang et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in drug development, molecular biology, and material science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O/c22-17-7-6-15(13-18(17)23)21(28)24-16-5-3-4-14(12-16)19-8-9-20(26-25-19)27-10-1-2-11-27/h3-9,12-13H,1-2,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBEBIWDGXYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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